Dibenzo[b,f][1,4]thiazepin-11-amine
Overview
Description
Synthesis Analysis
The synthesis of Dibenzo[b,f][1,4]thiazepin-11-amine derivatives involves several key methodologies. One approach reported the efficient synthesis through intramolecular aromatic denitrocyclization, starting from 2-(2,4-dinitro-phenylsulfanyl)-benzoic acid amides, leading to the formation of primary amines and their subsequent transformation into amides by acylation (Smirnov et al., 2007). Another method includes a facile and efficient metal-free synthesis via Smiles rearrangement, achieving excellent yields (Zhao et al., 2013).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been characterized through various analytical techniques. X-ray crystal analysis confirmed the structure of synthesized derivatives, highlighting the importance of intramolecular hydrogen bonds in stabilizing the crystal structure (Du & Wu, 2020).
Chemical Reactions and Properties
This compound derivatives undergo various chemical reactions, including aminolysis and Bischler-Napieralski ring closure, to yield neuroleptics in the series of 11-amino substituted dibenzo[b,f]-1, 4-thiazepine (Schmutz et al., 1967). Additionally, these compounds have been explored for their antimicrobial activities against gram-positive and gram-negative bacteria, showing significant activity (Tailor et al., 2014).
Physical Properties Analysis
Research on the physical properties of this compound derivatives focuses on their synthesis and potential applications rather than detailed physical characterization. The efficient synthesis methods and high yields suggest that these compounds have stable physical properties conducive to further chemical manipulations and studies.
Chemical Properties Analysis
The chemical properties of this compound derivatives are exemplified by their reactivity and potential bioactivity. These compounds are versatile intermediates in the synthesis of various neuroleptic and psychotropic agents, with the ability to undergo nucleophilic substitution reactions and form stable heterocyclic compounds (Ueda & Umio, 1975). Their chemical versatility is also shown in the development of novel anticancer compounds, demonstrating the broad spectrum of chemical reactivity and potential pharmacological applications (Gudisela et al., 2017).
Scientific Research Applications
Bioactivity and Medicinal Screening : Dibenzo[b,f][1,4]thiazepin-11-amine derivatives show significant potential for bioactivity, making them useful for biomedicinal screening (Smirnov et al., 2007).
Calcium Channel Antagonists : This compound and its derivatives have been investigated for their potential as calcium channel antagonists (Li et al., 1993).
Antipsychotic Drug Synthesis : this compound is a key intermediate in the synthesis of Quetiapine, an antipsychotic drug, with a high yield and purity (Venkata Ramana et al., 2015).
Antimicrobial Activity : Certain derivatives of this compound have demonstrated antimicrobial activity at specific concentrations (Gondalia, 2018).
Anticancer Activity : Some N-(1-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl) derivatives have shown potent cytotoxic activities against human cancer cell lines, suggesting a role in cancer treatment (Gudisela et al., 2017).
Neuroleptic Properties : Dibenzo[b,f][1,4]-thiazepin-11-amine is also known as a neuroleptic derivative with pharmacological effects like apomorphine antagonism and cataleptic activities (Schmutz, 1975).
Synthesis of Quetiapine : This compound is a key precursor in the synthesis of carbon-14-labeled analogs of Quetiapine, an important drug in scientific research (Saadatjoo et al., 2016).
Mechanism of Action
Target of Action
Dibenzo[b,f][1,4]thiazepin-11-amine is a compound that is related to the family of Quetiapine Fumarate . Quetiapine Fumarate is an antipsychotic drug , suggesting that this compound may also have similar targets.
Mode of Action
As it is related to quetiapine fumarate , it may share similar mechanisms. Quetiapine Fumarate is known to interact with various neurotransmitter receptors in the brain, including serotonin and dopamine receptors. This interaction can lead to changes in neurotransmitter levels, which can affect mood and behavior.
Biochemical Pathways
Given its potential relation to quetiapine fumarate , it may influence similar pathways. Quetiapine Fumarate is known to affect the dopaminergic, serotonergic, and adrenergic neurotransmitter systems.
Result of Action
If it shares similarities with quetiapine fumarate , it may have antipsychotic effects, potentially influencing mood and behavior.
Safety and Hazards
properties
IUPAC Name |
benzo[b][1,4]benzothiazepin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S/c14-13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)15-13/h1-8H,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGHLKRKXHUWOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=CC=CC=C3S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5786-26-5 | |
Record name | Dibenzo(b,f)(1,4)thiazepin-11-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005786265 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIBENZO(B,F)(1,4)THIAZEPIN-11-AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NHF6LM7CK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main structural characteristic of the synthesized compounds and what is their proposed application?
A1: The research focuses on the synthesis of a series of N-[4’-(5”-aryl-1”-H-pyrazol-3”-yl)phenyl]dibenzo[b,f][1,4]thiazepin-11-amine derivatives. These compounds share a central this compound moiety with an aryl-pyrazole substituent. The study explores their potential as antimicrobial agents by evaluating their activity against various microorganisms. []
Q2: How were these compounds synthesized and characterized?
A2: The compounds were synthesized through a condensation reaction between 1”-[4’-diabenzo[b,f][1,4] thiazepin-11-yl)aminophenyl]-3”-aryl-2-ene-l”-ones and hydrazine hydrate. [] The synthesized derivatives were then characterized using various spectroscopic techniques, including Infrared Spectroscopy (IR), proton Nuclear Magnetic Resonance (1H NMR), and mass spectrometry. These analyses provided crucial information regarding the structure and purity of the synthesized compounds. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.